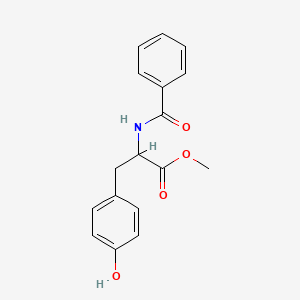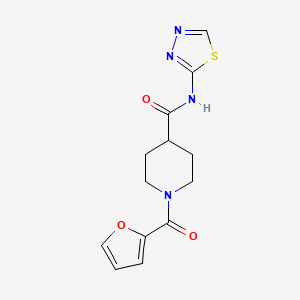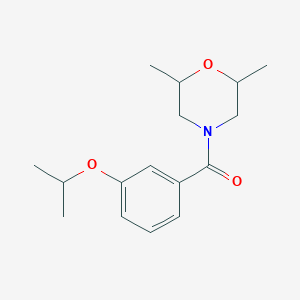![molecular formula C19H14F2N2OS B5335493 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential application in cancer treatment. FLT3 is a protein that is commonly found on the surface of leukemia cells, and its overexpression is associated with a poor prognosis. FLT3 inhibitors, such as this compound, have been developed to target FLT3 and inhibit its activity, thereby slowing down the growth and proliferation of leukemia cells.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide involves the inhibition of this compound, a protein that is commonly overexpressed on the surface of leukemia cells. This compound plays a key role in the growth and proliferation of leukemia cells, and its inhibition by this compound inhibitors such as this compound leads to the suppression of leukemia cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of leukemia cells by suppressing this compound activity. In vivo studies have shown that this compound inhibitors, including this compound, can also inhibit the growth and proliferation of leukemia cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide in lab experiments include its specificity for this compound, its effectiveness in inhibiting this compound activity, and its potential application in cancer treatment. However, limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For the research on 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide include the development of more potent and selective this compound inhibitors, the evaluation of the safety and efficacy of this compound inhibitors in clinical trials, and the investigation of the potential application of this compound inhibitors in combination with other cancer therapies. Additionally, further research is needed to determine the optimal dosing and administration of this compound inhibitors, as well as their potential long-term effects on patients.
Métodos De Síntesis
The synthesis of 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide involves several steps, including the reaction of 2-fluoroaniline with 4-(4-fluorophenyl)-5-methyl-2-thiocyanatothiazole to form 3-(2-fluorophenyl)-N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)acrylamide. This intermediate is then treated with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide has been extensively studied for its potential application in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This compound inhibitors have been shown to be effective in inhibiting the growth and proliferation of leukemia cells both in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound inhibitors, including this compound, in the treatment of AML and ALL.
Propiedades
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2OS/c1-12-18(14-6-9-15(20)10-7-14)23-19(25-12)22-17(24)11-8-13-4-2-3-5-16(13)21/h2-11H,1H3,(H,22,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKXHNTHVXARE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
![2-[5-(4-sec-butoxy-3-chloro-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5335416.png)




![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)
![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)

![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
